BAN ORL 24

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

BAN-ORL-24通过选择性地与NOP受体结合发挥作用,从而抑制其活性。NOP受体是一种G蛋白偶联受体,当被激活时,它调节参与疼痛和应激反应的神经递质的释放。 通过拮抗该受体,BAN-ORL-24可以减少疼痛感知并调节与压力相关的行为 .

生化分析

Biochemical Properties

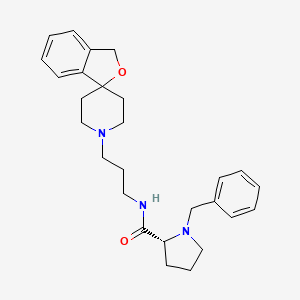

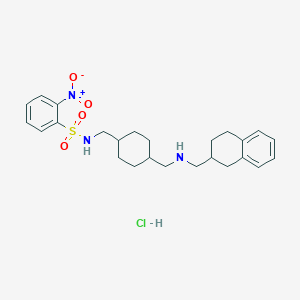

1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide interacts with a wide range of receptors, ion channels and neurotransmitter transporters . It has a high σ1/σ2 selectivity . The compound does not interact with the human ether-a-go-go-related gene (hERG) cardiac potassium channel .

Cellular Effects

In cellular processes, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide displays analgesic activity against neuropathic pain . This indicates that it acts as a σ1 receptor antagonist .

Molecular Mechanism

At the molecular level, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide exerts its effects through binding interactions with biomolecules . It inhibits the isoenzyme CYP2D6 but does not produce any metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide is rapidly metabolised . An N-debenzylated metabolite and a hydroxylated metabolite were identified as the major products .

Dosage Effects in Animal Models

The effects of 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide vary with different dosages in animal models . It displayed analgesic activity against neuropathic pain in the capsaicin pain model .

Metabolic Pathways

1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide is involved in metabolic pathways . It interacts with enzymes such as CYP3A4, which produces all the identified metabolites .

准备方法

BAN-ORL-24的合成涉及多个步骤,从螺苯并呋喃-哌啶中间体的制备开始。然后将该中间体与吡咯烷衍生物偶联,形成最终化合物。 反应条件通常涉及使用二甲亚砜(DMSO)等有机溶剂和催化剂来促进偶联反应 .

BAN-ORL-24的工业生产方法没有得到广泛的文献记载,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。 这些优化可能包括使用连续流动反应器和自动化合成设备来提高产率和纯度 .

化学反应分析

BAN-ORL-24会发生各种化学反应,包括:

氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂促进。

还原: 还原反应可能涉及氢化铝锂或硼氢化钠等试剂。

这些反应中常用的试剂和条件包括有机溶剂、催化剂和受控温度。 这些反应产生的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

BAN-ORL-24有几种科学研究应用:

化学: 它被用作工具化合物来研究NOP受体及其与其他分子的相互作用。

生物学: 研究人员使用BAN-ORL-24来研究NOP受体在各种生物过程中的作用,包括疼痛调节和应激反应。

医学: BAN-ORL-24正被研究其在疼痛管理中的潜在治疗应用以及作为止痛药。

相似化合物的比较

与其他NOP拮抗剂相比,BAN-ORL-24在对NOP受体的亲和力和选择性方面独树一帜。类似的化合物包括:

J-113397: 另一种具有不同化学结构的NOP受体拮抗剂。

SB-612111: 一种选择性的NOP受体拮抗剂,在疼痛研究中具有应用。

UFP-101: 一种用于各种研究的基于肽的NOP受体拮抗剂

属性

IUPAC Name |

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKMQGKJURAJEN-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide interact with the NOP receptor and what are the downstream effects?

A1: 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide acts as an antagonist at the NOP receptor. While the precise mechanism of action at the molecular level is still under investigation, research suggests that by blocking the NOP receptor, this compound prevents the binding and subsequent effects of its endogenous ligand, nociceptin/orphanin FQ. [, ] This antagonism has been shown to influence various physiological processes, particularly those related to mood regulation and energy homeostasis. [, ] For example, studies have demonstrated the compound's potential antidepressant-like effects, potentially mediated through modulation of the catecholaminergic system. [, , ]

Q2: Can you provide information about the compound's structure-activity relationship (SAR)?

A2: While specific SAR data for 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide is limited within the provided research, it is known that modifications to the chemical structure of NOP receptor ligands can significantly impact their activity, potency, and selectivity. [] Future research exploring different structural analogs of this compound is needed to establish a comprehensive SAR profile, enabling the optimization of its pharmacological properties for potential therapeutic applications.

Q3: What research has been done on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide in relation to in vitro and in vivo efficacy?

A3: Research on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide has primarily focused on preclinical models. Studies using rodent models have demonstrated the compound's antidepressant-like effects. [, , ] For example, one study showed that administration of the compound produced antidepressant-like effects in mice, and further investigation suggested that these effects might be mediated through the catecholaminergic system. [, ] Further research, including cell-based assays and more complex animal models, is crucial to fully elucidate the compound's mechanism of action and therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)

![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)